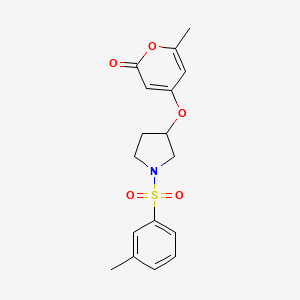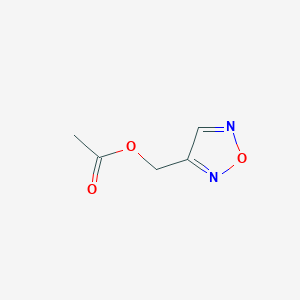![molecular formula C12H16N4O2 B2569715 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-02-4](/img/structure/B2569715.png)
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are analogues of adenine, where the N-7 (purine numbering) has been replaced by a CH group . They are also known as 7-deazaadenines .
Synthesis Analysis
New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidin-4-amines may be regarded as analogues of adenine (B) in which its N-7 (purine numbering) has been replaced by a CH group .Chemical Reactions Analysis
The synthesis of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Anticancer Evaluation
A study by Elgohary and El-Arab (2013) explored the green and efficient synthesis of some Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives via an Iodine catalyst in aqueous media. The synthesized compounds were evaluated for their anticancer activity, with some showing potent antitumor activity. This includes derivatives with hydroxy substituents that displayed high activity among the tested compounds, with IC50 values greater than 5 mg/mL (Elgohary & El-Arab, 2013).
Structural Analysis of Pyrimidines
Rajam et al. (2017) conducted a study focusing on cation tautomerism, twinning, and disorder in pyrimidinium salts. This research provides insights into the structural aspects of pyrimidines, which are crucial in biology and medicine. The study emphasizes the importance of molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing pyrimidine derivatives (Rajam et al., 2017).
Corrosion Inhibition
Yadav et al. (2015) synthesized new pyrimidine derivatives, demonstrating their effectiveness as organic inhibitors against the corrosion of mild steel in acidic media. This study highlights the potential of pyrimidine derivatives in industrial applications, particularly in protecting metals against corrosion (Yadav et al., 2015).
Fluorescence Binding with Bovine Serum Albumin
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the bioactive compound interactions with proteins, which is essential for drug development (Meng et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit janus kinase 1 (jak1) selectively .
Mode of Action
It can be inferred that, like other jak1 inhibitors, it may bind to the kinase domain of jak1, preventing it from phosphorylating and activating signal transducer and activator of transcription (stat) proteins .
Biochemical Pathways
Inhibition of jak1 typically disrupts the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and survival .
Result of Action
The inhibition of jak1 can lead to the reduction of inflammatory responses and could potentially have anti-cancer effects .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-6-16-10(18)4-3-9-11(13-5-7-17)14-8-15-12(9)16/h3-4,8,17H,2,5-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVZUVRJFWGYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)
amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2569642.png)


![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569646.png)
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2569647.png)
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)